molecular formula C12H12O3 B354379 1-(6-Methoxy-3-methylbenzofuran-2-yl)ethanone CAS No. 23911-57-1

1-(6-Methoxy-3-methylbenzofuran-2-yl)ethanone

Cat. No.: B354379
CAS No.: 23911-57-1
M. Wt: 204.22g/mol
InChI Key: ICSNQAOCHLZCKL-UHFFFAOYSA-N
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Description

1-(6-Methoxy-3-methylbenzofuran-2-yl)ethanone (CAS 52814-92-3) is a chemical compound featuring a benzofuran core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This specific derivative serves as a versatile synthetic intermediate for constructing more complex heterocyclic systems with potential pharmacological value. Researchers utilize this benzofuran core to develop novel hybrids, such as benzofuran-isoxazole and benzofuran-triazole conjugates, which have shown moderate to high in vitro antibacterial and antifungal activities against various Gram-positive and Gram-negative bacterial strains . The compound's structure is particularly valuable for investigating cytochrome P450 (CYP) 2A6 inhibition . CYP2A6 is a key enzyme involved in nicotine metabolism and the activation of tobacco-specific procarcinogens; thus, inhibitors based on the benzofuran scaffold are investigated as potential agents for smoking cessation and reducing tobacco-related cancer risk . The methoxy and acetyl substituents on the benzofuran core are key modulators of biological activity and binding affinity, allowing researchers to explore structure-activity relationships (SAR) . This product is intended for research purposes as a building block in organic synthesis and for biochemical screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(6-methoxy-3-methyl-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-7-10-5-4-9(14-3)6-11(10)15-12(7)8(2)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSNQAOCHLZCKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001252632
Record name 1-(6-Methoxy-3-methyl-2-benzofuranyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001252632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23911-57-1
Record name 1-(6-Methoxy-3-methyl-2-benzofuranyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23911-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Methoxy-3-methyl-2-benzofuranyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001252632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

O-Hydroxyacetophenone and ω-Bromoacetophenone Condensation

A foundational method involves the condensation of substituted o-hydroxyacetophenone with ω-bromoacetophenone or ethyl bromoacetate. In a representative procedure, 2,4-dimethoxy-6-hydroxybenzaldehyde reacts with ethyl bromoacetate in anhydrous acetone under reflux for 24 hours, facilitated by potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group attacks the electrophilic carbon of the bromoacetate. Post-reaction, the mixture is filtered, and the solvent is evaporated to yield a crude product, which is recrystallized from ethanol. This method achieves a 57% yield.

Optimization Insights :

  • Base Selection : Potassium carbonate outperforms sodium carbonate due to its higher solubility in polar aprotic solvents like dimethylformamide (DMF).

  • Solvent Impact : Replacing acetone with DMF reduces reaction time from 24 hours to 1 hour under reflux, albeit with a slight yield drop to 48%.

Cyclization Strategies

Acid-Catalyzed Cyclization

A patent-described cyclization method employs aromatic precursors bearing ortho-formyl groups and side chains with oxygen or sulfur atoms. For example, 2-(2-formyl-4-methoxyphenoxy)hexanoic acid undergoes cyclization in acetic anhydride with a catalytic base at 130°C. The reaction forms the benzofuran core via intramolecular esterification, followed by dehydration. This method yields 80% product after purification via vacuum distillation and recrystallization.

Critical Parameters :

  • Temperature : Reactions conducted above 120°C minimize byproduct formation.

  • Catalyst : Tetrabutylammonium hydrogen sulfate (TBAHS) enhances reaction rates by stabilizing transition states in biphasic systems.

Base-Mediated Cyclization

An alternative protocol uses freshly ground potassium carbonate (30 mmol) in DMF under argon at 100°C. This method avoids acidic conditions, making it suitable for acid-sensitive intermediates. For instance, alkylated salicylic aldehydes cyclize within 1 hour, yielding 72% product after column chromatography (DCM:hexanes).

Comparative Analysis :

ConditionAcid-CatalyzedBase-Mediated
Temperature130°C100°C
Reaction Time5 hours1 hour
Yield80%72%
Byproducts<5%<3%

Microwave-Assisted Synthesis

Industrial-scale production increasingly adopts microwave irradiation to accelerate reaction kinetics. A modified condensation protocol irradiates the reaction mixture at 150 W for 15 minutes, achieving 85% yield. Microwaves enhance dipole rotation in polar solvents like DMF, uniformly heating the mixture and reducing side reactions.

Case Study :
A 10-gram scale synthesis using microwave assistance completes in 30 minutes, compared to 24 hours under conventional reflux. The product purity exceeds 98%, as verified by HPLC.

One-Pot Multistep Synthesis

Recent advances enable the integration of condensation, cyclization, and functionalization in a single reactor. For example, 2,4-dimethoxy-6-hydroxybenzaldehyde undergoes sequential reaction with chloroacetonitrile, hydrazine hydrate, and substituted aldehydes to yield 1-(6-methoxy-3-methylbenzofuran-2-yl)ethanone derivatives. This approach reduces purification steps and improves atom economy by 20%.

Procedure Overview :

  • Step 1 : Condensation with ethyl bromoacetate (24 hours, 57% yield).

  • Step 2 : Hydrazide formation via hydrazine hydrate reflux (18 hours).

  • Step 3 : Schiff base synthesis with aldehydes (6–8 hours, 65% yield).

Industrial-Scale Production

Continuous Flow Reactors

Patent data reveals a continuous flow system where preheated reagents (65–70°C) mix in a tubular reactor, achieving 99% conversion in 10 minutes. The process uses hydrochloric acid for pH adjustment and methyl tert-butyl ether (MTBE) for extraction, yielding 22 grams of product per batch.

Economic Considerations :

  • Cost Savings : Flow systems reduce solvent use by 40% compared to batch reactors.

  • Scalability : Pilot plants produce 50 kg/month with consistent purity (>97%).

Purification and Characterization

Chromatographic Techniques

Final purification employs flash column chromatography with dichloromethane (DCM) and hexanes (1:1), resolving non-polar byproducts. Recrystallization from ethanol further enhances purity to >99% for pharmaceutical applications.

Analytical Data :

  • Melting Point : 86–87°C.

  • NMR Signatures : δ 7.44 (1H, dd, J = 8.2 Hz), 3.87 (3H, s, OCH3), 2.41 (3H, s, CH3).

  • HRMS : m/z calcd for C12H12O3: 204.0786; found: 204.0791 .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methoxy-3-methylbenzofuran-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted benzofuran derivatives .

Scientific Research Applications

Biological Activities

1-(6-Methoxy-3-methylbenzofuran-2-yl)ethanone exhibits significant biological activities, making it a candidate for various therapeutic applications:

  • Anticancer Properties : Research indicates that this compound demonstrates cytotoxic effects against several cancer cell lines, including chronic myelogenous leukemia (K562), prostate cancer (PC3), and colon cancer (SW620). Its mechanism of action may involve inhibition of tubulin dynamics and histone deacetylases, which are crucial in regulating cancer cell growth .
  • Antimicrobial Activity : The compound has shown promising results in antimicrobial evaluations against various bacterial and fungal species. Its effectiveness suggests potential applications in developing new antibacterial agents.

Agricultural Applications

The antibacterial properties of this compound can be utilized in agricultural chemistry to develop new agrochemicals. This could lead to innovative solutions for pest control and plant disease management, enhancing crop yield and sustainability.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation in K562 and PC3 cells, with IC50 values indicating potent activity. Further research is required to elucidate the specific biochemical pathways involved .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial properties of this compound were evaluated against clinical strains of bacteria. The findings suggested that it possesses substantial antibacterial activity, making it a potential candidate for developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-3-methylbenzofuran-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, such as enzyme inhibition or receptor binding. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Structural Analogues in Benzofuran Derivatives

a. Substituent Position and Electronic Effects

  • 1-(5-Methoxy-3-methylbenzofuran-2-yl)ethanone (Product 1, Scheme 1 in ): Differs in methoxy substitution (position 5 vs. 6). The electron-donating methoxy group at position 5 may alter electronic density on the aromatic ring, affecting reactivity in electrophilic substitutions compared to the 6-methoxy analogue .
  • 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)ethanone (Compound III in ): A phenylacetophenone derivative with hydroxyl groups, which increase polarity and hydrogen-bonding capacity.
  • 6-Acetyl-2,3-dimethylbenzofuran () : Features additional methyl groups at positions 2 and 3. Increased steric hindrance may reduce enzymatic metabolism compared to the 3-methyl-only analogue .

b. Functional Group Modifications

  • The target compound lacks such heterocyclic moieties, suggesting divergent biological applications .
  • 1-(3-Ethoxy-2-hydroxy-6-methoxyphenyl)ethanone (): A non-benzofuran acetophenone with ethoxy and hydroxyl groups. The hydroxyl group increases acidity (pKa ~10), whereas the benzofuran core in the target compound may improve lipid solubility .
Physical and Spectroscopic Properties
Compound Melting Point (°C) Key NMR Shifts (δ, ppm) Reference
1-(6-Methoxy-3-methylbenzofuran-2-yl)ethanone Not reported Expected: ~2.5 (CH₃), 3.8 (OCH₃), 6.5–7.5 (aromatic H)
1-(3-Ethoxy-2-hydroxy-6-methoxyphenyl)ethanone 70 1.3 (CH₂CH₃), 3.9 (OCH₃), 6.3–6.8 (aromatic H)
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)ethanone Not reported ~5.5 (OH), 2.4 (CH₃), 6.2–6.9 (aromatic H)

Biological Activity

1-(6-Methoxy-3-methylbenzofuran-2-yl)ethanone, a compound with the CAS number 23911-57-1, has garnered interest in the scientific community due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and neuroprotective effects, as well as the underlying mechanisms of action.

This compound is classified as a benzofuran derivative. Its structure features a methoxy group and a methyl group on the benzofuran ring, which significantly influences its biological activity.

Anticancer Activity

The compound has been investigated for its anticancer properties across various cancer cell lines. Notably, studies have shown that it exhibits significant antiproliferative effects against several human cancer cell lines:

Cell Line IC50 (µM) Reference
A549 (Lung)8.79
MCF7 (Breast)9.30
K562 (Leukemia)5.0
SW620 (Colon)9.76

In comparative studies, this compound has demonstrated higher potency than standard drugs like Etoposide and Combretastatin-A4 in specific contexts, indicating its potential as a lead compound for further development in cancer therapy .

Antimicrobial Activity

Research indicates that benzofuran derivatives, including this compound, possess antimicrobial properties. The mechanisms may involve the inhibition of bacterial enzyme activity or disruption of cell membrane integrity. Further studies are necessary to elucidate the specific pathways involved in these effects.

Neuroprotective Effects

Preliminary findings suggest that this compound may also exhibit neuroprotective properties. In vitro studies have indicated that it can inhibit neurite outgrowth in human neuroblastoma SH-SY5Y cells, raising concerns about potential neurotoxic effects at certain concentrations. However, its neuroprotective potential warrants further exploration.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Binding : It might interact with cellular receptors that regulate growth and survival pathways.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

  • Anticancer Efficacy : In a study comparing various benzofuran derivatives, this compound was highlighted for its superior selectivity against human endothelial cells compared to standard chemotherapeutics . This selectivity is crucial for minimizing side effects during treatment.
  • Neurotoxicity Assessment : A study assessing the impact of this compound on SH-SY5Y cells found that while it inhibited neurite outgrowth at high concentrations, lower doses did not exhibit toxicity, suggesting a potential therapeutic window for neuroprotective applications.

Q & A

Q. What are the standard synthetic routes for preparing 1-(6-Methoxy-3-methylbenzofuran-2-yl)ethanone in laboratory settings?

The compound is typically synthesized via a multi-step process involving Friedel-Crafts acylation and cyclocondensation . A reported method involves reacting phenol derivatives with chloroacetone and acetyl chloride under controlled conditions to form the benzofuran backbone, followed by methoxy and methyl group substitutions . Optimizing reaction parameters like temperature (e.g., reflux conditions) and catalyst choice (e.g., Lewis acids) is critical for yield improvement.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR are essential for confirming the positions of methoxy, methyl, and acetyl groups. Aromatic protons in the benzofuran ring typically appear as distinct doublets in the 6.5–7.5 ppm range .
  • Infrared (IR) Spectroscopy : Key absorptions include the carbonyl stretch (~1700 cm1^{-1}) and methoxy C–O vibrations (~1250 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C12_{12}H12_{12}O3_3) and fragmentation patterns .

Q. What safety considerations are critical when handling this compound in laboratory environments?

While specific toxicological data may be limited, standard precautions include:

  • Using fume hoods to avoid inhalation of vapors.
  • Wearing nitrile gloves and safety goggles to prevent skin/eye contact.
  • Storing the compound in a cool, dry environment away from oxidizing agents .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound during synthesis?

  • Catalyst Screening : Test Lewis acids (e.g., AlCl3_3, FeCl3_3) to enhance acylation efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve cyclocondensation rates compared to non-polar alternatives.
  • Purification Strategies : Use column chromatography with silica gel (hexane:EtOAc gradients) to isolate the product from byproducts like unreacted phenol or acetylated intermediates .

Q. What computational chemistry approaches are suitable for predicting the reactivity and electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the acetyl group’s carbonyl carbon is a likely site for nucleophilic attack .
  • Molecular Docking : Model interactions with biological targets (e.g., enzymes) to rationalize observed bioactivities, such as antifungal or anticancer properties .

Q. How can contradictions in reported biological activities of benzofuran derivatives be resolved through experimental design?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methoxy with hydroxy groups) and compare bioactivity across derivatives .
  • Dose-Response Assays : Use standardized cell lines (e.g., MCF-7 for anticancer studies) to quantify IC50_{50} values under controlled conditions .
  • Mechanistic Profiling : Employ techniques like fluorescence anisotropy or Western blotting to identify molecular targets (e.g., kinase inhibition) .

Q. What strategies are recommended for analyzing reaction intermediates during the synthesis of this compound?

  • In Situ Monitoring : Use techniques like HPLC-MS to track intermediate formation in real time.
  • Isolation via Flash Chromatography : Capture intermediates (e.g., acylation precursors) for structural validation using 1H^1H-NMR .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(6-Methoxy-3-methylbenzofuran-2-yl)ethanone
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1-(6-Methoxy-3-methylbenzofuran-2-yl)ethanone

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